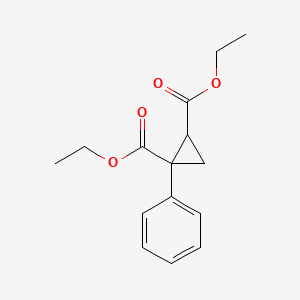

Diethyl 1-phenylcyclopropane-1,2-dicarboxylate

CAS No.: 731-06-6

Cat. No.: VC8291171

Molecular Formula: C15H18O4

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 731-06-6 |

|---|---|

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.3 g/mol |

| IUPAC Name | diethyl 1-phenylcyclopropane-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C15H18O4/c1-3-18-13(16)12-10-15(12,14(17)19-4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |

| Standard InChI Key | SVVWPXSXQNBLQQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CC1(C2=CC=CC=C2)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C1CC1(C2=CC=CC=C2)C(=O)OCC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Diethyl 2-phenylcyclopropane-1,1-dicarboxylate is systematically named according to IUPAC guidelines as diethyl 2-phenylcyclopropane-1,1-dicarboxylate, reflecting the positions of the ester groups on the cyclopropane ring . The molecular formula is C15H18O4, with a molecular weight of 262.30 g/mol . Common synonyms include diethyl 2-phenyl-1,1-cyclopropanedicarboxylate and MLS000326954 .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H18O4 | |

| Molecular Weight | 262.30 g/mol | |

| SMILES | CCOC(=O)C1(CC1C2=CC=CC=C2)C(=O)OCC | |

| InChIKey | AIBJDWXTNYIAKH-UHFFFAOYSA-N | |

| CAS Registry Number | 3092-20-4 |

Crystallographic and Stereochemical Features

X-ray crystallographic data (CCDC 2355172) confirms the cis arrangement of the phenyl and chlorine substituents in derivatives formed via TaCl5-mediated reactions . The cyclopropane ring exhibits significant angle strain, with bond angles constrained to approximately 60°, predisposing it to ring-opening reactions under electrophilic conditions .

Synthesis and Manufacturing

Historical Methods

The Perkin synthesis (1884) involved intramolecular condensation of diethyl malonate with 1,2-dibromoethane using sodium ethylate, yielding diethyl cyclopropane-1,1-dicarboxylate in 27–29% yield . This method suffered from low efficiency and byproduct formation.

Modern Synthetic Protocols

A high-yield process (≥90%) employs sodium methanolate and 1,2-dichloroethane under controlled conditions :

-

Malonic ester activation: Dimethyl malonate reacts with 1,2-dichloroethane in dimethylformamide (DMF).

-

Cyclopropanation: Gradual addition of sodium methanolate induces cyclization, minimizing HCl elimination side reactions.

-

Work-up: Filtration removes NaCl byproducts, followed by distillation to isolate the product .

Table 2: Comparative Synthesis Metrics

| Parameter | Perkin Method (1884) | Modern Method (1997) |

|---|---|---|

| Yield | 27–29% | 85–90% |

| Byproducts | Significant | Negligible |

| Reaction Time | 12–24 h | 5–10 h |

| Scale | Lab-scale | Industrial-scale |

Reactivity and Mechanistic Insights

TaCl5-Mediated Annulation with Aromatic Aldehydes

Diethyl 2-phenylcyclopropane-1,1-dicarboxylate reacts with 2 equivalents of aromatic aldehydes (e.g., 4-iodobenzaldehyde) in the presence of TaCl5 to form 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates .

Mechanism:

-

Coordination: TaCl5 activates the aldehyde via Lewis acid coordination.

-

Cyclopropane Opening: Nucleophilic attack at the cyclopropane’s strained C–C bond generates a carbocation intermediate.

-

Electrophilic Aromatic Substitution: The carbocation undergoes Friedel-Crafts alkylation with the aromatic aldehyde.

-

Chlorination: TaCl5 mediates S<sub>N</sub>2 substitution, introducing a chlorine atom (ΔG<sup>‡</sup> = 14.56 kcal/mol) .

Table 3: Reaction Outcomes with Substituted Benzaldehydes

| Aldehyde Substituent | Yield (%) | Product Structure |

|---|---|---|

| 4-Iodo | 78 | Chlorinated tetrahydronaphthalene |

| 4-Bromo | 75 | Analogous bromo derivative |

| 4-Methyl | 82 | Methyl-substituted product |

Applications in Organic Synthesis

Donor-Acceptor Cyclopropane (DAC) Chemistry

The compound’s electron-withdrawing ester groups and electron-donating phenyl ring classify it as a DAC, enabling [3+2] and [4+3] cycloadditions . For example, enantioselective cycloaddition with nitrones achieves >95% ee using chiral Lewis acid catalysts .

Pharmacophore Development

Tetrahydronaphthalene derivatives synthesized from this compound exhibit:

-

Anticancer activity: Inhibition of topoisomerase II.

-

Antiviral properties: Blockade of viral envelope glycoproteins .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume